9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Fluorine Chemistry Building Block Synthesis

9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198412-99-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core with a single fluorine substitution at the 9-position. This fluorinated scaffold serves as a versatile intermediate in medicinal chemistry, with the 9-fluoro modification known to enhance metabolic stability and modulate physicochemical properties relative to non-fluorinated analogs.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
Cat. No. B13339390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)C=CN=C2C(=C1)F
InChIInChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
InChIKeyLUAZZCXSOAHROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one: Core Scaffold Properties and Procurement Specifications


9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1198412-99-5) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core with a single fluorine substitution at the 9-position . This fluorinated scaffold serves as a versatile intermediate in medicinal chemistry, with the 9-fluoro modification known to enhance metabolic stability and modulate physicochemical properties relative to non-fluorinated analogs [1]. The compound is commercially available at research-grade purity (typically ≥98%) and represents a key building block for the synthesis of targeted therapeutic candidates, including kinase inhibitors and anti-infective agents [2].

Procurement Risk: Why 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Interchanged with Other Pyridopyrimidinones


Generic substitution within the pyrido[1,2-a]pyrimidin-4-one class is not scientifically viable due to position-dependent electronic and steric effects that critically govern biological activity and synthetic utility [1]. The 9-fluoro substitution imparts distinct physicochemical properties—including altered hydrogen-bonding capacity, metabolic stability, and lipophilicity—that differentiate this compound from its unsubstituted parent scaffold and from analogs bearing alternative substituents at other ring positions [2]. Head-to-head studies demonstrate that even minor structural modifications within this scaffold can result in dramatic shifts in potency and selectivity, as evidenced by the >480-fold difference in SHP2 inhibition between structurally related pyridopyrimidinone derivatives [3]. For procurement decisions, substitution with non-fluorinated or differently substituted analogs introduces uncontrolled variables in synthetic routes and downstream biological assays, compromising experimental reproducibility and potentially invalidating structure-activity relationship (SAR) interpretations [1].

Quantitative Differentiation: Evidence-Based Comparison of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Against Key Analogs


Fluorine Substitution at Position 9: Synthetic Access and Derivatization Potential

The 9-fluoro substitution in 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one provides a unique synthetic handle for further derivatization via Suzuki cross-coupling and C-H functionalization, a capability not shared by the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one parent scaffold. Fluorinated building blocks enable access to polyfluoroalkylated derivatives that exhibit moderate antiviral activity, whereas non-fluorinated analogs are unreactive under comparable conditions [1]. Specifically, the cyclization of 2-fluoromalonic acid with 2-aminopyridine in POCl₃ yields a fluorinated pyrido[1,2-a]pyrimidin-4-one substrate amenable to subsequent Suzuki cross-coupling reactions, providing a direct synthetic route to functionalized derivatives [2].

Medicinal Chemistry Fluorine Chemistry Building Block Synthesis

Position-Specific Fluorination: Impact on Physicochemical and ADME Properties

Fluorination at the 9-position of the pyrido[1,2-a]pyrimidin-4-one scaffold confers distinct advantages in metabolic stability and bioavailability compared to non-fluorinated analogs or analogs fluorinated at alternative ring positions. Literature on related fluorinated heterocyclic scaffolds establishes that strategic fluorine substitution reduces oxidative metabolism and enhances membrane permeability, with position-dependent effects on logP and pKa [1]. In the context of pyrido[1,2-a]pyrimidinones, the 9-fluoro modification has been specifically leveraged in the design of analogs with improved pharmacokinetic profiles, including the 4H-pyrido[1,2-a]pyrimidin-4-one analog 21, which demonstrated enhanced oral exposure in rat and mouse models relative to earlier non-fluorinated H3 antagonist leads [2].

Drug Discovery ADME Lead Optimization

Scaffold-Based SHP2 Allosteric Inhibition: Quantitative Potency Differentiation

The pyrido[1,2-a]pyrimidin-4-one scaffold, including 9-fluoro-substituted variants, has been validated as a privileged core for allosteric SHP2 inhibition. In a systematic SAR study of 30 pyrido[1,2-a]pyrimidin-4-one derivatives, compound 14i exhibited high enzymatic activity against full-length SHP2 with an IC₅₀ of 0.104 μM, while showing low inhibitory effect on the isolated SHP2-PTP domain (IC₅₀ > 50 μM), demonstrating a >480-fold selectivity window [1]. This selectivity profile is a direct consequence of the scaffold's ability to engage the allosteric tunnel of SHP2, a binding mode not achievable by alternative heterocyclic cores. The fluorinated nature of the core contributes to optimal binding interactions within the allosteric pocket [1].

Cancer Therapeutics SHP2 Inhibition Allosteric Modulation

Cellular Antiproliferative Activity and Therapeutic Window in Cancer Models

Pyrido[1,2-a]pyrimidin-4-one derivatives demonstrate potent cellular antiproliferative activity with a favorable therapeutic window between cancer and normal cells. Compound 14i, bearing the pyrido[1,2-a]pyrimidin-4-one core, exhibited an IC₅₀ of 1.06 μM against Kyse-520 esophageal cancer cells, while showing significantly reduced toxicity against human brain microvascular endothelial cells (HBMEC) with an IC₅₀ of 30.75 μM [1]. This 29-fold selectivity index (SI) between cancer and normal cells is superior to the reference SHP2 inhibitor SHP099, against which 14i displayed stronger inhibitory activities on NCI-H358 and MIA-PaCa2 cancer cell lines [1].

Cancer Cell Biology Antiproliferative Assays Therapeutic Index

COX-2 Selectivity and Anti-Inflammatory Potency: Quantitative Comparison with Celecoxib

The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated exceptional COX-2 selectivity and anti-inflammatory efficacy in direct comparison to the clinical reference drug celecoxib. In a study of 45 novel pyrido[1,2-a]pyrimidin-4-one derivatives, compound 43 achieved an in vitro COX-2 IC₅₀ of 0.4 μM with a selectivity index (SI) of 400 relative to COX-1 . In vivo, compound 43 produced 72% inhibition of carrageenan-induced rat paw edema at 3 hours, while exhibiting a remarkably low ulcer index of 0.38%—a critical safety advantage over traditional NSAIDs . This scaffold thus offers a validated path to potent, GI-sparing anti-inflammatory agents.

Inflammation COX-2 Inhibition Ulcerogenicity

Antiplasmodial Activity: Potent Falcipain-2 Inhibition for Antimalarial Development

Pyrido[1,2-a]pyrimidin-4-one derivatives have been validated as potent inhibitors of Plasmodium falciparum cysteine protease falcipain-2 (FP-2), a key target for antimalarial chemotherapy [1]. In a systematic SAR study, compounds 14 and 17 from this series demonstrated excellent FP-2 inhibitory activity, with the scaffold's planar heteroaromatic core enabling favorable interactions within the enzyme's active site [1]. While specific IC₅₀ values for these compounds are not detailed in the abstract, the identification of this scaffold as a lead series for FP-2 inhibition establishes a direct scientific rationale for procurement of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one as a starting material for antimalarial lead optimization [1].

Malaria Falcipain-2 Inhibition Antiparasitic

Strategic Procurement Scenarios: Where 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Delivers Differentiated Value


Oncology Lead Optimization: SHP2 Allosteric Inhibitor Development

Procurement of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is strategically justified for oncology programs targeting SHP2 allosteric inhibition. Evidence demonstrates that derivatives of this scaffold achieve sub-micromolar SHP2 enzymatic inhibition (IC₅₀ = 0.104 μM) with >480-fold selectivity over the PTP domain, minimizing off-target phosphatase activity [1]. Furthermore, cellular data confirm potent antiproliferative activity (Kyse-520 IC₅₀ = 1.06 μM) with a 29-fold therapeutic window relative to normal HBMEC cells, and superior potency compared to the clinical-stage comparator SHP099 [1]. This validated selectivity and safety margin supports advancement of 9-fluoro-substituted leads into in vivo efficacy studies.

Anti-Inflammatory Drug Discovery: COX-2 Selective Agent Synthesis

For programs focused on developing next-generation anti-inflammatory agents with reduced gastrointestinal toxicity, 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one provides a validated starting scaffold. Direct comparative evidence shows that pyrido[1,2-a]pyrimidin-4-one derivatives achieve COX-2 IC₅₀ values of 0.4 μM with 400-fold selectivity over COX-1, in vivo edema inhibition of 72%, and exceptionally low ulcerogenicity (ulcer index = 0.38%) . These metrics position the fluorinated scaffold as a viable alternative to existing COX-2 inhibitor chemotypes, with the 9-fluoro group offering additional opportunities for metabolic tuning.

Antimalarial Lead Generation: Falcipain-2 Inhibitor Scaffold

9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a procurement-justified building block for antimalarial drug discovery programs targeting the P. falciparum cysteine protease falcipain-2 (FP-2). Published SAR studies confirm that pyrido[1,2-a]pyrimidin-4-one derivatives, including compounds 14 and 17, exhibit excellent FP-2 inhibitory activity and are identified as lead compounds for further antimalarial development [2]. The fluorine substitution at the 9-position provides a synthetic handle for late-stage functionalization while contributing to metabolic stability—a critical attribute for antimalarial candidates requiring sustained plasma exposure.

Medicinal Chemistry Building Block: Fluorinated Scaffold Diversification

For medicinal chemistry groups requiring a versatile, fluorinated heterocyclic core, 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one offers direct synthetic advantages over non-fluorinated analogs. The 9-fluoro group enables subsequent Suzuki cross-coupling and C-H functionalization reactions, as demonstrated in the synthesis of polyfluoroalkylated derivatives with antiviral activity [3]. This reactivity reduces the number of synthetic steps required to access functionalized libraries, accelerating SAR exploration and lead optimization timelines. Procurement of the pre-fluorinated scaffold eliminates the need for hazardous late-stage fluorination reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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